molecular formula C13H15NO2 B7474254 N-propyl-2H-chromene-3-carboxamide

N-propyl-2H-chromene-3-carboxamide

Cat. No.: B7474254
M. Wt: 217.26 g/mol
InChI Key: VPTZFKWVVAAPKO-UHFFFAOYSA-N
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Description

N-Propyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the 2H-chromene-3-carboxamide class, which is a focus of ongoing investigative studies due to its potential in various research domains. Compounds within this structural family are explored primarily for their bioactive properties. Researchers are investigating coumarin-carboxamide derivatives for their selective inhibitory action against specific enzyme isoforms. For instance, closely related thiourea-linked coumaryl-carboxamide derivatives have been identified as selective inhibitors of the tumor-associated carbonic anhydrase isoform hCA IX, which is overexpressed in many solid tumours and is a potential target for antitumor strategies . Furthermore, the 2H-chromene-3-carboxamide scaffold is a key structure in the design of potential monoamine oxidase B (MAO-B) inhibitors. Research indicates that introducing specific groups, such as an alkylamide at the 3-position of the coumarin nucleus, can provide significant and selective inhibitory activity toward hMAO-B, a target relevant to neurological conditions like Alzheimer's and Parkinson's diseases . More recent studies have also designed and synthesized novel N-phenyl-2H-chromene-3-carboxamide derivatives via a scaffold-hopping strategy from a known radioprotective agent, Ex-RAD. These compounds have demonstrated promising radioprotective activities in vitro and in vivo, with the most effective molecule accelerating the recovery of peripheral blood cells in mice and alleviating damage to organs like the small intestine after irradiation. The radioprotection is associated with the downregulation of pro-apoptosis protein p53 and upregulation of anti-apoptosis protein Bcl-2 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-propyl-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-7-14-13(15)11-8-10-5-3-4-6-12(10)16-9-11/h3-6,8H,2,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTZFKWVVAAPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=CC=CC=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Coumarin Carboxamide Family

N-Propyl-2H-chromene-3-carboxamide belongs to a broader class of coumarin carboxamides. Key structural analogues include:

  • 2-Oxo-N-(propylcarbamothioyl)-2H-chromene-3-carboxamide (e2) : Features a thiourea (-NH-C(=S)-N-) linkage and a 2-oxo group on the chromene ring, distinguishing it from the target compound’s direct amide bond and unmodified 2H-chromene system .
  • N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide: Incorporates a pyridazinone ring and a 4-chlorophenyl group, significantly increasing molecular complexity and weight (435.9 g/mol) compared to the simpler N-propyl derivative .

Substituent Effects on Physicochemical Properties

Substituents on the carboxamide nitrogen and chromene backbone critically influence properties such as solubility, melting point, and reactivity:

  • N-Alkyl vs. N-Aryl Groups: The N-propyl group in the target compound likely enhances lipophilicity compared to smaller alkyl (e.g., methyl in e1) or bulkier groups (e.g., cyclohexyl in e5).
  • Chromene Modifications : The absence of a 2-oxo group in this compound may reduce electron-withdrawing effects, altering reactivity in further synthetic modifications compared to 2-oxo derivatives .

Data Table: Key Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
This compound* C₁₃H₁₅NO₂ 217.26 Propylamide, 2H-chromene Simpler structure, unmodified chromene core -
2-Oxo-N-(propylcarbamothioyl)-2H-chromene-3-carboxamide (e2) C₁₄H₁₄N₂O₃S 290.34 Propylthiourea, 2-oxo chromene Thiourea linkage, enhanced H-bonding
N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide C₂₃H₁₈ClN₃O₄ 435.90 Chlorophenyl, pyridazinone, 2-oxo High molecular complexity, potential bioactivity
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Chlorine, phenylimide Polyimide monomer, high purity required

*Calculated based on structural analogy.

Preparation Methods

Formation of 2-Oxo-2H-Chromene-3-Carbonyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. For example, 2-oxo-2H-chromene-3-carboxylic acid reacts with SOCl₂ (5 equiv) at 80°C for 4 hours to yield the corresponding acid chloride. This intermediate is highly reactive and avoids the need for coupling agents.

Amidation with Propylamine

The acid chloride is then reacted with propylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is often added to neutralize HCl byproducts. For instance, 2-oxo-2H-chromene-3-carbonyl chloride (1 mmol) and propylamine (1.2 mmol) in DCM with TEA (3 equiv) at room temperature for 12 hours yield N-propyl-2H-chromene-3-carboxamide. Purification via silica gel chromatography (ethyl acetate/hexane) affords the product in 70–85% yield.

Key Data:

ParameterValueSource
Reaction Temperature25°C (room temperature)
Yield70–85%
Purification MethodSilica gel chromatography

Direct Coupling Using Carbodiimide Reagents

An alternative approach employs coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Mechanism

The carboxylic acid reacts with DCC to form an active O-acylisourea intermediate, which subsequently reacts with propylamine to form the amide bond. DMAP accelerates the reaction by acting as a nucleophilic catalyst.

Optimized Protocol

A mixture of 2-oxo-2H-chromene-3-carboxylic acid (1.27 mmol), propylamine (1.27 mmol), DCC (1.2 equiv), and DMAP (0.1 equiv) in dry DCM is stirred at room temperature for 24 hours. The crude product is extracted with DCM, washed with brine, and recrystallized from ethanol to achieve 75–90% yield.

Key Data:

ParameterValueSource
Catalyst SystemDCC/DMAP
Reaction Time24 hours
Yield75–90%

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Acid Chloride Route : Higher yields (70–85%) but requires handling corrosive SOCl₂ and strict anhydrous conditions.

  • DCC/DMAP Route : Avoids acid chloride isolation but involves costlier reagents and longer reaction times.

Purity and Characterization

Both methods produce high-purity compounds validated by:

  • FT-IR : Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch of amide) and 1650 cm⁻¹ (chromene carbonyl).

  • ¹H NMR : Distinct signals at δ 8.72 (s, 1H, amide NH), δ 7.60 (d, J = 8.8 Hz, chromene H), and δ 1.02 (t, J = 7.4 Hz, propyl CH₃).

Scalability and Industrial Relevance

The DCC/DMAP method is preferred for large-scale synthesis due to streamlined purification (simple filtration vs. column chromatography). However, the acid chloride route remains advantageous in academic settings for its rapid kinetics .

Q & A

Basic: What are the recommended synthetic routes for N-propyl-2H-chromene-3-carboxamide, and how is purity validated?

Methodological Answer:
The synthesis typically involves coupling chromene-3-carboxylic acid derivatives with propylamine under activating agents like EDCI/HOBt. For example:

  • Step 1: React 2H-chromene-3-carboxylic acid with thionyl chloride to form the acid chloride.
  • Step 2: Add N-propylamine in anhydrous dichloromethane with triethylamine as a base.
  • Purity Validation:
    • HPLC (High Performance Liquid Chromatography): Monitor reaction progress and final purity (≥95% threshold) .
    • NMR Spectroscopy: Confirm structural integrity via characteristic peaks (e.g., chromene ring protons at δ 6.8–7.5 ppm, propyl chain protons at δ 1.0–1.6 ppm) .

Advanced: How can reaction yields be optimized for this compound amid competing side reactions?

Methodological Answer:
Key factors include:

  • Catalyst Selection: Lewis acids (e.g., ZnCl₂) improve regioselectivity in chromene ring formation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control: Maintain 0–5°C during coupling to suppress hydrolysis of the carboxamide group .
    Data Contradiction Note: Some studies report higher yields with microwave-assisted synthesis (80% vs. 65% conventional heating), but reproducibility depends on precise power calibration .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and chromene C-O-C asymmetric stretch (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 246.1234 (theoretical for C₁₃H₁₅NO₂) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .

Advanced: How do substituents on the chromene ring influence the compound’s biological activity?

Methodological Answer:
Comparative studies on analogs (e.g., N-benzyl or N-cyclohexyl derivatives) reveal:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance antimicrobial activity but reduce solubility .
  • Hydrophobic Chains (e.g., propyl): Improve blood-brain barrier penetration in neuroactivity assays .
    Data Table:
SubstituentLogPIC₅₀ (Antimicrobial, μM)
-H2.1120 ± 15
-NO₂1.845 ± 8
-OCH₃2.490 ± 12
Data aggregated from structurally related chromene-carboxamides .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility:
    • Water: <0.1 mg/mL (requires DMSO or ethanol cosolvents) .
    • DMSO: >50 mg/mL .
  • Stability:
    • Degrades by 20% in aqueous buffer (pH 7.4) after 24 hours at 25°C; store at -20°C under argon .

Advanced: How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

  • Docking Studies: Predict binding affinity to targets like COX-2 or β-amyloid using AutoDock Vina .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., topological polar surface area <90 Ų for oral absorption) .
    Case Study: A methyl-substituted analog showed 30% higher predicted blood-brain barrier permeability vs. the parent compound .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ values <100 μM considered active) .
  • Cytotoxicity: MTT assay against HEK-293 or HeLa cells (CC₅₀ >50 μM for non-toxic profiles) .

Advanced: How to resolve contradictions in reported biological data for chromene-carboxamides?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions: Varying serum concentrations in cell cultures alter compound bioavailability .
  • Isomerism: cis vs. trans chromene conformers may exhibit divergent activities (validate by NOESY NMR) .
    Mitigation Strategy: Standardize protocols using reference compounds (e.g., quercetin for antioxidant assays) .

Basic: What chromatographic methods are recommended for separating this compound from by-products?

Methodological Answer:

  • Normal-Phase HPLC: Use silica column with hexane:ethyl acetate (7:3) for baseline separation .
  • Reverse-Phase HPLC: C18 column with water:acetonitrile gradient (40–90% over 20 min) .

Advanced: What mechanistic insights explain the compound’s enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Lineweaver-Burk plots for acetylcholinesterase inhibition show mixed-type inhibition (Ki = 8.2 μM) .
  • Fluorescence Quenching: Stern-Volmer analysis confirms static quenching via binding to tryptophan residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-propyl-2H-chromene-3-carboxamide
Reactant of Route 2
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N-propyl-2H-chromene-3-carboxamide

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